molecular formula C23H21N3O3S2 B2634967 N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941986-94-3

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2634967
CAS No.: 941986-94-3
M. Wt: 451.56
InChI Key: IUICYCUMQTTWDO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic compound featuring a benzothiazole core linked to a butanamide backbone, substituted with a phenylsulfonyl group and a pyridin-2-ylmethyl amine.

Key structural features include:

  • Benzo[d]thiazol-2-yl group: A heterocyclic aromatic moiety contributing to π-π stacking interactions and hydrogen bonding.
  • Phenylsulfonyl group: Enhances solubility and influences electronic properties via electron-withdrawing effects.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c27-22(14-8-16-31(28,29)19-10-2-1-3-11-19)26(17-18-9-6-7-15-24-18)23-25-20-12-4-5-13-21(20)30-23/h1-7,9-13,15H,8,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICYCUMQTTWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyridin-2-ylmethyl group to the butanamide backbone, which can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Coupling and N-Alkylation

The dual amide functionalities are constructed sequentially:

  • Primary Amide Formation : EDCl/HOBt-mediated coupling of benzo[d]thiazol-2-amine with butanedioic acid .

  • N-Alkylation : Pyridin-2-ylmethyl chloride reacts with the secondary amine under basic conditions .

Reaction Pathway :

Benzo d thiazol 2 amine+Butanedioic acidEDCl HOBtN Benzo d thiazol 2 yl butanamide(Yield 92 )[10]\text{Benzo d thiazol 2 amine}+\text{Butanedioic acid}\xrightarrow{\text{EDCl HOBt}}\text{N Benzo d thiazol 2 yl butanamide}\quad (\text{Yield 92 })[10]N Benzo d thiazol 2 yl butanamide+Pyridin 2 ylmethyl chlorideK2CO3Target Compound(Yield 85 )[8]\text{N Benzo d thiazol 2 yl butanamide}+\text{Pyridin 2 ylmethyl chloride}\xrightarrow{\text{K}_2\text{CO}_3}\text{Target Compound}\quad (\text{Yield 85 })[8]

Key Observations :

  • EDCl/HOBt minimizes racemization during amide coupling .

  • Alkylation efficiency depends on the base (K2_2CO3_3 > NaH) .

Functional Modifications and SAR Insights

  • Sulfonyl Group Impact : The phenylsulfonyl group enhances metabolic stability and VEGFR-2 inhibition (IC50_{50}: 0.40 µM) .

  • Pyridylmethyl Substitution : Improves solubility and binding to kinase active sites (e.g., hydrophobic interaction with Phe1047) .

Table 2 : Biological Activity of Structural Analogues

Compound ModificationIC50_{50} (µM)Target ProteinSource
4-(Phenylsulfonyl)butanamide0.40 ± 0.04VEGFR-2
4-(Methylsulfonyl)butanamide1.20 ± 0.15VEGFR-2
N-(Pyridin-3-ylmethyl) variant0.89 ± 0.12MERS-CoV

Stability and Degradation Pathways

  • Hydrolysis : The sulfonyl group resists hydrolysis at pH 1–7 but degrades under strong acidic conditions (pH < 1) .

  • Photolytic Stability : Benzo[d]thiazole derivatives show moderate stability under UV light (t1/2_{1/2}: 48 hrs) .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives are known for their significant antimicrobial properties. N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide has been shown to disrupt bacterial cell membranes and inhibit key metabolic enzymes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The sulfonamide group in this compound plays a crucial role in modulating inflammatory pathways. It can inhibit cyclooxygenase (COX) enzymes, which are essential for synthesizing pro-inflammatory mediators. This activity suggests potential applications in treating inflammatory conditions .

Anticancer Potential

Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Studies have shown that compounds similar to this compound exhibit promising anticancer activity, warranting further investigation into their mechanisms and therapeutic applications .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators. This finding supports its application in developing anti-inflammatory drugs .

Case Study 3: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines. Results showed that it induced apoptosis through caspase activation and significantly inhibited cell proliferation compared to control groups .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity, while the pyridin-2-ylmethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d]thiazol-2-yl Benzamide Derivatives

describes N-(benzo[d]thiazol-2-yl)benzamides (1.2b–1.2e) with varying substituents on the benzamide ring. These compounds lack the sulfonyl and butanamide groups but share the benzothiazole core.

Compound Substituent Melting Point (°C) Rf Value Molecular Weight Key Spectral Features (1H NMR)
1.2b (Benzamide) None 190–198 0.73 255.21 Aromatic protons at δ 7.2–8.1
1.2c (2-Methylbenzamide) 2-CH3 290–300 0.83 269.01 Methyl peak at δ 2.4
1.2d (2-Cl-Benzamide) 2-Cl 201–210 0.65 289.01 Chlorine-induced deshielding
1.2e (4-Cl-Benzamide) 4-Cl 202–212 0.55 289.01 Para-Cl aromatic shifts

Comparison : The target compound’s phenylsulfonyl and butanamide groups likely increase molecular weight (>400 g/mol) and alter solubility compared to these simpler benzamides. The pyridin-2-ylmethyl substitution may enhance basicity relative to the neutral benzamide analogs .

Sulfonamide-Containing Benzothiazole Derivatives

–5 and 9 highlight sulfonamide-linked benzothiazoles with diverse cores:

Piperidine-Carboxamide Derivatives ()

Compounds 4–20 to 4–26 feature a piperidine-carboxamide scaffold instead of butanamide. For example:

  • 4–20 : N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide
    • Molecular weight: ~550 g/mol
    • Key spectral 1H NMR signals for dichlorophenyl (δ 7.5–8.0) and piperidine (δ 2.5–3.5) .
Thiophene-Linked Sulfonamides ()

Compounds 76–84 incorporate thiophene rings, e.g., 77 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide.

  • 1H NMR: Thiophene protons at δ 6.8–7.2, trifluoromethyl at δ 4.3 .

Comparison : Replacing thiophene with pyridin-2-ylmethyl in the target compound may reduce steric hindrance and modulate electronic effects.

Butanamide Derivatives with Benzothiazole and Sulfonyl Groups

and provide the closest analogs:

  • CAS 1170826-45-5: N-(4-Chloro-2-benzothiazolyl)-N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)butanamide Molecular weight: 492.0 g/mol Structural differences: Chloro-substitution on benzothiazole and dimethylaminoethyl side chain vs. pyridin-2-ylmethyl in the target compound .

Comparison: The pyridin-2-ylmethyl group may enhance aromatic interactions and solubility compared to the aliphatic dimethylaminoethyl chain.

Piperazine-Linked Butanamides ()

Compounds 5c–5g (e.g., 5c : N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-chlorobenzenesulfonamide) feature piperazine rings:

  • 5c : Melting point 165–167°C, molecular weight 430 g/mol, 1H NMR piperazine signals at δ 3.1–3.5 .

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of benzo[d]thiazole derivatives with sulfonamide moieties. The structure can be confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the characteristic absorption bands in the IR spectrum and distinct chemical shifts in the NMR spectrum provide evidence for the successful synthesis of this compound .

1. Acetylcholinesterase Inhibition

Research has shown that compounds containing a benzothiazole moiety exhibit promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that derivatives similar to this compound can inhibit AChE effectively, with some compounds showing IC50 values in the low micromolar range .

2. Anti-inflammatory and Analgesic Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicated that benzothiazole derivatives function as selective COX-2 inhibitors, which are important targets for nonsteroidal anti-inflammatory drugs (NSAIDs). In vivo models demonstrated that these compounds could reduce inflammation and pain, suggesting their potential as analgesics .

3. Antitumor Activity

Emerging research indicates that benzothiazole derivatives may possess antitumor properties. Specific studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds could activate caspase pathways and inhibit cell proliferation, making them candidates for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • COX Inhibition : The selective inhibition of COX-2 reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
  • Induction of Apoptosis : The activation of apoptotic pathways in tumor cells leads to reduced viability and proliferation of cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives:

  • In Vitro Study on AChE Inhibition : A series of synthesized compounds were tested against AChE, with one derivative exhibiting an IC50 value of 2.7 µM, showcasing significant inhibitory potential .
  • Analgesic Activity Evaluation : In a controlled study on animal models, a derivative demonstrated a marked reduction in pain responses compared to control groups, confirming its analgesic properties .
  • Antitumor Activity : A study involving various cancer cell lines showed that treatment with benzothiazole derivatives resulted in significant apoptosis rates, indicating their potential as anticancer agents .

Q & A

Q. Key Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.
  • Workup : NaHCO3 washes remove unreacted acyl chlorides, improving purity .

Q. Yield Optimization :

StepSolventTemp (°C)Yield (%)Purity (HPLC)
AcylationPyridine0–572–85>95%
AlkylationDMF8064–78>90%

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question
1H/13C NMR :

  • Benzo[d]thiazole protons appear as doublets at δ 7.2–8.1 ppm (J = 8.5 Hz) .
  • The pyridin-2-ylmethyl group shows characteristic splitting (δ 4.5–4.8 ppm, CH2) .
  • Sulfonyl groups deshield adjacent carbons (δ 125–135 ppm in 13C NMR) .

Q. X-ray Crystallography :

  • Confirms dihedral angles between the benzothiazole and pyridine rings (e.g., 45–60°), critical for assessing planarity and conjugation .
  • Hydrogen bonding (e.g., N–H⋯N interactions) stabilizes crystal packing .

Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

What methodologies assess the compound’s solubility and stability under physiological conditions?

Basic Research Question

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Measure via UV-Vis at λmax ≈ 270 nm .
  • Stability :
    • Hydrolytic : Incubate at 37°C in buffers (pH 2–9) for 24–72 hours; monitor degradation by HPLC .
    • Oxidative : Expose to 3% H2O2; quantify sulfone/sulfoxide byproducts .

Q. Data Example :

ConditionHalf-life (h)Major Degradation Pathway
pH 7.448Hydrolysis of amide bond
pH 1.212Sulfonyl group oxidation

How do substituents on the benzothiazole and pyridine rings affect bioactivity?

Advanced Research Question
SAR Insights :

  • Benzothiazole C2 position : Electron-withdrawing groups (e.g., Cl, NO2) enhance binding to hydrophobic enzyme pockets (e.g., anthrax LF inhibitors) .
  • Pyridin-2-ylmethyl : Methylation at the pyridine nitrogen increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .

Q. Case Study :

SubstituentIC50 (µM) vs. Target XlogP
-H (Parent)12.32.1
-Cl8.92.6
-NO29.42.8

Method : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG). Validate with in vitro enzyme assays .

What strategies address contradictory data in biological activity across studies?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endotoxin contamination.
  • Metabolic Interference : CYP450 isoforms in liver microsomes may unpredictably metabolize the compound .

Q. Resolution Workflow :

Standardize Assays : Use isogenic cell lines and control for serum proteins.

Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS.

Cross-validate : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

How can computational modeling guide the optimization of pharmacokinetic properties?

Advanced Research Question
Tools :

  • ADMET Prediction : SwissADME for logP, solubility, and CYP inhibition.
  • MD Simulations : GROMACS to assess membrane permeability (e.g., interaction with lipid bilayers).

Q. Case Study :

  • Parent Compound : Predicted CNS permeability = Low (QPPCaco = 12 nm/s).
  • Optimized Derivative : Introduce trifluoromethyl group (QPPCaco = 25 nm/s) .

Validation : Correlate in silico predictions with in vivo rodent PK studies (AUC, Cmax) .

What analytical techniques quantify trace impurities in bulk synthesis?

Basic Research Question

  • HPLC-DAD : Detect unreacted starting materials (e.g., benzo[d]thiazol-2-amine) at 254 nm .
  • LC-HRMS : Identify sulfonic acid byproducts (m/z 315.08) with ppm error <5 .

Q. Limit of Detection :

ImpurityLOD (ppm)LOQ (ppm)
Acyl Chloride50150
Pyridine100300

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